3-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(2-methylphenyl)methyl]piperazin-2-one
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Overview
Description
3-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(2-methylphenyl)methyl]piperazin-2-one is a complex organic compound that features a piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(2-methylphenyl)methyl]piperazin-2-one typically involves multiple steps. One common route includes the reaction of 2-hydroxyethylpiperazine with a suitable acylating agent to form an intermediate, which is then further reacted with a methylphenylmethyl derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(2-methylphenyl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(2-methylphenyl)methyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(2-methylphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The piperazine ring system allows it to bind to various enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: A simpler analog with similar functional groups.
5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one hydrochloride: Another compound with a piperazine ring system.
Uniqueness
What sets 3-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(2-methylphenyl)methyl]piperazin-2-one apart is its unique combination of functional groups and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(2-methylphenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-16-4-2-3-5-17(16)15-24-7-6-21-20(27)18(24)14-19(26)23-10-8-22(9-11-23)12-13-25/h2-5,18,25H,6-15H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKAKZUHROCGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)N3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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